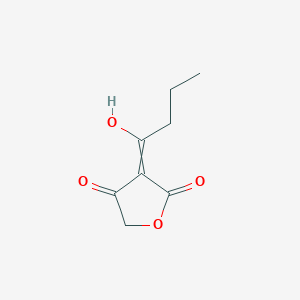

3-(1-Hydroxybutylidene)oxolane-2,4-dione

Description

3-(1-Hydroxybutylidene)oxolane-2,4-dione is a cyclic dione derivative featuring a five-membered oxolane (tetrahydrofuran) ring substituted with two ketone groups at positions 2 and 4, as well as a 1-hydroxybutylidene moiety at position 2. The hydroxybutylidene substituent likely enhances polarity and hydrogen-bonding capacity, influencing solubility and interaction with biological targets.

Properties

CAS No. |

141214-62-2 |

|---|---|

Molecular Formula |

C8H10O4 |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

3-(1-hydroxybutylidene)oxolane-2,4-dione |

InChI |

InChI=1S/C8H10O4/c1-2-3-5(9)7-6(10)4-12-8(7)11/h9H,2-4H2,1H3 |

InChI Key |

YAUGQYPGLOKHIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=C1C(=O)COC1=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxybutylidene)oxolane-2,4-dione typically involves the reaction of oxolane-2,4-dione with 1-hydroxybutylidene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and more robust reaction conditions. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxybutylidene)oxolane-2,4-dione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The oxolane ring can be reduced to form a more saturated compound.

Substitution: The hydroxybutylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the oxolane ring leads to a more saturated compound .

Scientific Research Applications

3-(1-Hydroxybutylidene)oxolane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Hydroxybutylidene)oxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxybutylidene group can form hydrogen bonds with biomolecules, affecting their structure and function. Additionally, the oxolane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural and functional distinctions between 3-(1-Hydroxybutylidene)oxolane-2,4-dione and related dione derivatives:

Key Observations:

Core Heterocycles :

- The oxolane ring lacks heteroatoms beyond oxygen, offering simpler electronic properties compared to thiazolidine (S, N) or oxazolidine (N) derivatives. This may reduce metabolic complexity but limit target specificity .

- Chroman-2,4-diones exhibit fused aromatic systems, enhancing UV absorption and rigidity, which are absent in the oxolane-based compound .

Substituent Effects: The 1-hydroxybutylidene group in the target compound contrasts with the arylpiperazinyl groups in YPC-21440, which confer kinase inhibition via hydrophobic and electrostatic interactions . Unlike phenylamino-substituted chroman-diones, the hydroxybutylidene moiety may prioritize interactions with polar biological targets (e.g., enzymes with hydrophilic active sites).

Physicochemical and Pharmacological Properties

Mechanistic Insights:

- Thiazolidine-2,4-diones like YPC-21440 achieve nanomolar potency against Pim kinases due to their planar imidazo[1,2-b]pyridazinyl groups and flexible piperazine tails, enabling deep binding-pocket penetration .

- Chroman-2,4-diones exhibit chelating capabilities via their conjugated diketone systems, which the oxolane analog may lack due to its smaller ring and substituent orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.